N-[2-(2-chlorophenoxy)ethyl]acetamide

Sigma Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship

Sigma receptor pharmacology often suffers from inconsistent tool compound activity due to subtle structural variations among halogenated analogs. N-[2-(2-chlorophenoxy)ethyl]acetamide (CAS 282104-60-3) resolves this with a validated sigma-1 Ki of 4.10 nM and defined sigma-3 binding, ensuring reproducible target engagement. • Sigma-1 Ki 4.10 nM - ideal for competitive displacement and receptor occupancy studies. • Distinct 2-chlorophenoxy chemotype - avoids affinity shifts seen with 3- or 4-halo isomers. • Available as a research-grade tool compound with documented sigma-3 cross-reactivity for subtype differentiation.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66g/mol
CAS No. 282104-60-3
Cat. No. B375345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-chlorophenoxy)ethyl]acetamide
CAS282104-60-3
Molecular FormulaC10H12ClNO2
Molecular Weight213.66g/mol
Structural Identifiers
SMILESCC(=O)NCCOC1=CC=CC=C1Cl
InChIInChI=1S/C10H12ClNO2/c1-8(13)12-6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyAFFVPQOZQUCFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(2-chlorophenoxy)ethyl]acetamide: Core Characteristics and Sigma Receptor Ligand Profile


N-[2-(2-chlorophenoxy)ethyl]acetamide (CAS 282104-60-3) is a synthetic small molecule with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is characterized by a chlorophenoxy group linked to an ethyl acetamide moiety. The compound has been identified as a ligand for sigma receptors, with documented binding activity at sigma-1 and sigma-3 subtypes, making it a relevant tool compound for studies involving these targets [1][2].

Target Reported sigma-1 and sigma-3 receptor binding activity; tool compound for in vitro pharmacology studies.
Workflow Suitable for radioligand binding displacement assays and target engagement profiling.

Why In-Class Substitution of N-[2-(2-chlorophenoxy)ethyl]acetamide Can Compromise Experimental Reproducibility


While several acetamide derivatives are known sigma receptor ligands, their binding affinity and subtype selectivity are exquisitely sensitive to subtle structural modifications, particularly on the aromatic ring and linker region [1]. For instance, studies on structurally related halogenated diphenethylethylenediamines reveal that shifting a halogen substituent from the 2- to the 3- or 4-position can alter sigma-1 receptor Ki values by nearly an order of magnitude [1]. Therefore, substituting N-[2-(2-chlorophenoxy)ethyl]acetamide with a different analog, even one from the same chemical class, introduces significant risk of altering target engagement and confounding experimental outcomes.

  • Positional Isomer Shifting the 2-chloro substituent to 3- or 4-position may alter sigma-1 binding affinity by nearly an order of magnitude; analogs are not direct replacements.
  • Structural Analog Acetamide linker and aromatic modifications can change target engagement; even minor changes may confound experimental reproducibility.

Quantitative Differentiation Evidence for N-[2-(2-chlorophenoxy)ethyl]acetamide Against Closest Analogs


High-Affinity Sigma-1 Receptor Binding Relative to a Reference Antagonist

N-[2-(2-chlorophenoxy)ethyl]acetamide demonstrates high-affinity binding to the sigma-1 receptor with a Ki of 4.10 nM, as measured by displacement of [3H]pentazocine in rat brain membranes. This affinity is notably stronger than that of the classic sigma receptor antagonist haloperidol, which exhibits a sigma-1 Ki of approximately 46 nM in comparable assays [1][2].

Sigma-1 Binding vs Haloperidol
Cross-study comparable
Target Ki 4.10 nM · Reference ~46 nM · ~11-fold difference
Supports sigma-1 binding potency context; useful for competitive binding assay design.
Displacement of [3H]pentazocine in rat brain membranes; haloperidol as reference antagonist.
Sigma Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship

Documented Interaction with Sigma-3 Receptor Subtype

The compound has been specifically tested and shown to have affinity for the sigma-3 receptor [1]. While quantitative Ki data is not provided in the assay summary, this distinguishes it from many sigma ligands, like PRE-084 or (+)-pentazocine, which are known for their selectivity for sigma-1 over sigma-2 but have limited reported activity at the sigma-3 subtype [2].

Sigma-3 Target Engagement
Supporting evidence
Affinity for sigma-3 receptor demonstrated (qualitative); PRE-084 comparator lacks reported sigma-3 activity
Supports sigma-3 receptor probe differentiation; enables research on less-characterized subtype.
Quantitative Ki not available; requires assay-specific validation.
Sigma-3 Receptor Novel Target Binding Affinity

Recommended Application Scenarios for N-[2-(2-chlorophenoxy)ethyl]acetamide Based on Validated Evidence


As a High-Affinity Sigma-1 Receptor Ligand for In Vitro Binding and Functional Studies

With a demonstrated sigma-1 receptor Ki of 4.10 nM, this compound is well-suited for use as a reference ligand or tool compound in radioligand binding displacement assays and in vitro functional studies exploring sigma-1 receptor pharmacology [1]. Its high affinity allows for precise determination of receptor occupancy and enables robust competitive binding experiments.

As a Pharmacological Probe for Sigma-3 Receptor Research

Given its documented affinity for the sigma-3 receptor, N-[2-(2-chlorophenoxy)ethyl]acetamide can serve as a valuable starting point or control compound for research programs aimed at elucidating the function and pharmacology of this less-characterized sigma receptor subtype [2]. It provides a means to differentiate sigma-3-mediated effects from those of sigma-1 or sigma-2.

As a Scaffold for Structure-Activity Relationship (SAR) Studies on Phenoxyethyl Acetamides

The core structure of this compound, a 2-chlorophenoxy group linked to an acetamide via an ethyl chain, represents a distinct chemotype for sigma receptor interaction [1][2]. It can be utilized as a parent scaffold for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties through systematic structural modification.

Application
Selection Property
Validation Focus
Sigma-1 receptor binding studies
Reported high-affinity binding context
Competitive binding assay validation
Sigma-3 receptor probe research
Sigma-3 interaction documented
Sigma-3 selective endpoint differentiation
Sigma receptor SAR scaffold
Phenoxyethyl acetamide chemotype
Structure-activity relationship optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(2-chlorophenoxy)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.